2-(2-Methoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
2-(2-Methoxyphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C17H15N3O2 and a molecular weight of 293.32 .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide is characterized by a quinoline ring attached to a methoxyphenyl group and a carbohydrazide group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide include a molecular weight of 293.32 . Further properties such as melting point, boiling point, and solubility can be determined using various analytical techniques .Scientific Research Applications
- Researchers have investigated the antiproliferative properties of this compound against various cancer cell lines . It’s essential to explore its efficacy in inhibiting tumor growth and its potential as a chemotherapeutic agent.
- The synthesis of biologically and pharmaceutically relevant compounds often involves quinoline derivatives. Researchers have explored the use of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide as a building block in the preparation of novel molecules . Its versatility allows for modification at different positions, making it valuable for drug discovery.
- A study evaluated derivatives of this compound as α-glucosidase inhibitors, which are relevant for managing diabetes. The kinetic study of the most active analog provided insights into its potential therapeutic application . Understanding its mechanism of action is crucial for drug development.
- Researchers have reported the molecular structures of related compounds, including 2-methoxy-5-((phenylamino)methyl)phenol, synthesized via Schiff base reduction. These crystallographic studies contribute to our understanding of their solid-state properties and potential applications .
Antiproliferative Activity Against Cancer Cells
Synthesis of Biologically Active Molecules
α-Glucosidase Inhibition
Crystallography and Structural Studies
Mechanism of Action
Target of Action
Similar quinoline-based compounds have shown significant activity against cancer cell lines
Mode of Action
Quinoline-based compounds have been reported to induce cell death by apoptosis . Apoptosis is a form of programmed cell death that is critical for eliminating unwanted, damaged, or infected cells . This suggests that 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide might interact with its targets, leading to changes that trigger apoptosis.
Biochemical Pathways
Similar quinoline-based compounds have been found to induce g2/m cell cycle arrest . This suggests that the compound might affect the cell cycle regulation pathway, leading to the inhibition of cell proliferation.
Result of Action
Similar quinoline-based compounds have shown to inhibit the growth of cancer cells
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can affect the activity and stability of similar compounds
Future Directions
The future directions for research on 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide could involve further exploration of its potential biological activities, such as its potential role as a histone deacetylase inhibitor . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .
properties
IUPAC Name |
2-(2-methoxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-12(16)15-10-13(17(21)20-18)11-6-2-4-8-14(11)19-15/h2-10H,18H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFQVZUUDLLYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)quinoline-4-carbohydrazide |
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